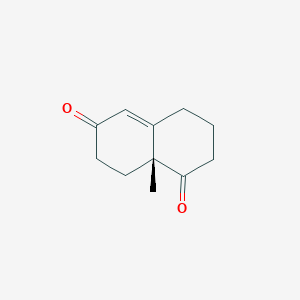

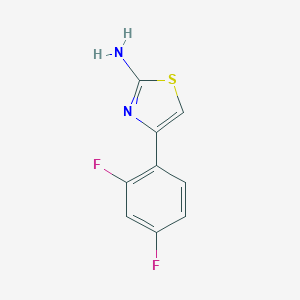

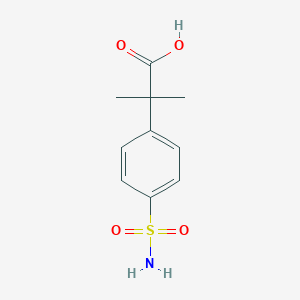

6-Amino-3-methylquinoxalin-2(1H)-one

Übersicht

Beschreibung

Typically, the description of a compound includes its IUPAC name, common names, and structural formula.

Synthesis Analysis

This involves understanding the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis

This involves studying the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis

This involves understanding the reactions that the compound undergoes, including its reactivity and selectivity.Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, solubility) and chemical properties (such as acidity, basicity, reactivity).Wissenschaftliche Forschungsanwendungen

6-methylquinoxalin-2(1H)-one (Q-CH3) has been identified as an effective inhibitor of mild steel corrosion in acidic media, achieving up to 97% efficiency at specific concentrations. This efficiency improves with immersion time and decreases with temperature (Forsal et al., 2010).

Certain derivatives of this compound, such as 1-dimethylaminopropyl-3-methyl-6-chlorquinoxaline-2(1H)-one, exhibit analgesic effects and inhibit exploratory activity, though they do not protect against toxic doses of certain chemicals (Mule et al., 1986).

Quinoxaline-pyrimidine hybrid compounds derived from this compound have shown promising cytotoxic activity against HepG2 and KB cancer cells, potentially due to hydrogen bonding interactions (Toan et al., 2020).

Novel acetoxylation reactions of derivatives like 7-methylquinoxalin-2(1H)-one 4-N-oxides and 6-methylquinoxalin-2(1H)-one 1-N-oxides have led to the creation of new structures for various compounds (Mason & Tennant, 1971).

Derivatives of this compound have potential as novel classes of tubulin-binding tumor-vascular disrupting agents, inhibiting tumor growth and targeting established blood vessels in tumors (Cui et al., 2017).

New triazole-based quinoxaline-1,4-di-N-oxide derivatives have shown potential anti-tubercular activity against Mycobacterium tuberculosis (Srinivasarao et al., 2020).

Styrylquinoxalin-2(1H)-ones synthesized through a malononitrile-activated process demonstrate anti-cholinesterase activity, which could be beneficial in searching for remedies for Alzheimer's disease (Mahajan et al., 2020).

Quinoxaline-based thiazolidinones and azetidinones exhibit promising antimicrobial and antifungal activity against various microorganisms (Vyas et al., 2007).

Visible-light-promoted rhodamine B-catalyzed amidation reactions efficiently synthesize various N-acylated 3-aminoquinoxalin-2(1H)-ones using ambient air as an oxidant, under metal-free conditions (Xie et al., 2019).

New pyrimido[2',1':2,3]thiazolo[4,5-b]quinoxaline derivatives have been synthesized, showing anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2010).

Safety And Hazards

This involves understanding the compound’s toxicity, environmental impact, and handling precautions.

Zukünftige Richtungen

This involves identifying areas of further research, such as new synthetic methods, applications, or investigations into its mechanism of action.

Eigenschaften

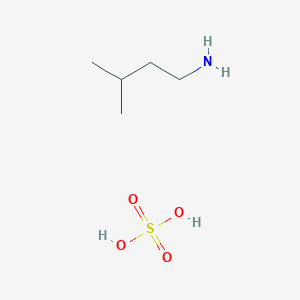

IUPAC Name |

6-amino-3-methyl-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-5-9(13)12-7-3-2-6(10)4-8(7)11-5/h2-4H,10H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKMMVUSZOOBEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2)N)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70542689 | |

| Record name | 6-Amino-3-methylquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70542689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-3-methylquinoxalin-2(1H)-one | |

CAS RN |

19801-05-9 | |

| Record name | 6-Amino-3-methylquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70542689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.